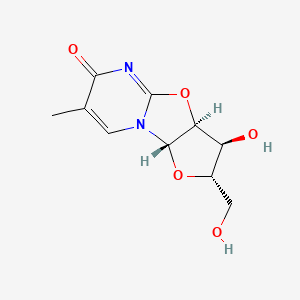

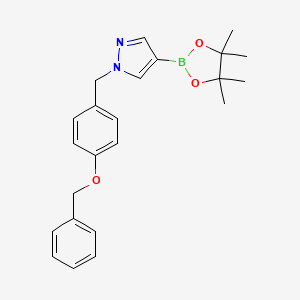

![molecular formula C7H5FN2O2 B1380679 5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one CAS No. 1267629-05-9](/img/structure/B1380679.png)

5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one

Overview

Description

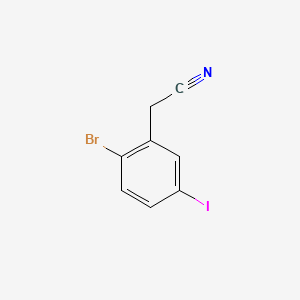

5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C7H5FN2O2 . It is a derivative of benzoxazole, a heterocyclic compound with a fusion of benzene and oxazole .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the reaction of 2-aminophenol with various reagents . For instance, one method involves the reaction of 2-aminophenol with bromine cyanide (BrCN) in methanol (MeOH), followed by quenching with saturated sodium carbonate (Na2CO3) until the pH reaches approximately 7 .Molecular Structure Analysis

The molecular structure of 5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one consists of a benzoxazole ring, which is a fusion of a benzene ring and an oxazole ring, substituted with an amino group at the 5th position and a fluorine atom at the 7th position .Chemical Reactions Analysis

Benzoxazole derivatives, including 5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one, have been used as starting blocks for the diverse and stereoselective synthesis of various compounds, including amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .Scientific Research Applications

Antitumor Properties

5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one and its derivatives have shown significant antitumor properties. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles exhibited potent cytotoxic effects in certain human breast cancer cell lines but were inactive against nonmalignant breast and colon cells. This indicates a potential for targeted cancer therapy (Hutchinson et al., 2001). Additionally, the fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) has shown antitumor activity and DNA damage induction in sensitive MCF-7 breast cancer cells (Trapani et al., 2003).

Antifungal Activity

Derivatives of 5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one, such as certain 6-fluoro-4-quinazolinol derivatives, have demonstrated good antifungal activities, particularly against Fusarium oxysporum. This suggests potential applications in agricultural or pharmaceutical antifungal products (Xu et al., 2007).

Serotonin Receptor Antagonism

Certain derivatives, like tertiary amine-bearing N-alkylated benzo[d]imidazol-2(3H)-ones and related compounds, have been studied for their potential as dual 5-HT7/5-HT2A serotonin receptors ligands. This could have implications for the treatment of neurological disorders or for research into serotonin's role in various physiological processes (Deau et al., 2015).

Antibacterial and Antitubercular Properties

Some synthesized benzothiazoles, including those with 5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one derivatives, have been explored for their antimycobacterial activity, suggesting potential applications in the treatment of tuberculosis or other bacterial infections (Sathe et al., 2010).

Bioactivation and Metabolism Studies

Research has also been conducted on the bioactivation of fluorinated benzothiazole antitumor molecules by human cytochrome P450 enzymes, providing insights into the metabolic pathways and potential side effects of these compounds (Wang & Guengerich, 2012).

Mechanism of Action

While the specific mechanism of action for 5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one is not mentioned in the search results, benzoxazole derivatives have been studied for their potential biological activities. For example, some benzoxazole derivatives have been found to inhibit quorum sensing, a type of bacterial cell-cell communication .

Future Directions

Benzoxazole derivatives, including 5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one, are of interest in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on exploring these activities further and developing novel compounds with improved efficacy and selectivity .

properties

IUPAC Name |

5-amino-7-fluoro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O2/c8-4-1-3(9)2-5-6(4)12-7(11)10-5/h1-2H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSFMCUKXDWJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)O2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride](/img/structure/B1380600.png)

![5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1380602.png)

![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B1380603.png)

![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)